molecular formula C3H4ClFO2 B12096405 Acetic acid, chlorofluoro-, methyl ester CAS No. 433-52-3

Acetic acid, chlorofluoro-, methyl ester

Cat. No.: B12096405
CAS No.: 433-52-3
M. Wt: 126.51 g/mol
InChI Key: BOAUPQGHNSRKQU-UHFFFAOYSA-N
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Description

Acetic acid, chlorofluoro-, methyl ester, also known as methyl chloroacetate, is an organic compound with the molecular formula C3H5ClO2. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications. This compound is an ester derived from acetic acid and is characterized by the presence of both chlorine and fluorine atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chlorofluoro-, methyl ester typically involves the esterification of chloroacetic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds under reflux conditions. The general reaction is as follows:

ClCH2COOH+CH3OHClCH2COOCH3+H2O\text{ClCH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{ClCH}_2\text{COOCH}_3 + \text{H}_2\text{O} ClCH2​COOH+CH3​OH→ClCH2​COOCH3​+H2​O

Industrial Production Methods

Industrial production of this compound often involves the use of acetic anhydride and methanol in the presence of a catalyst. This method allows for higher yields and greater efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chlorofluoro-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into chloroacetic acid and methanol.

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.

    Reduction: Reducing agents like LiAlH4, solvents like ether.

Major Products Formed

    Hydrolysis: Chloroacetic acid and methanol.

    Nucleophilic Substitution: Various substituted esters.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Acetic acid, chlorofluoro-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, chlorofluoro-, methyl ester involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release chloroacetic acid and methanol, which can then participate in various metabolic pathways. The chlorine atom in the compound can also engage in nucleophilic substitution reactions, leading to the formation of new derivatives with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: An ester of acetic acid and methanol, used as a solvent and in the production of various chemicals.

    Ethyl acetate: Another ester of acetic acid, used as a solvent in paints, coatings, and adhesives.

    Methyl chloroformate: Similar in structure but contains a carbonyl group, used in organic synthesis.

Uniqueness

Acetic acid, chlorofluoro-, methyl ester is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various industrial applications.

Properties

IUPAC Name

methyl 2-chloro-2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO2/c1-7-3(6)2(4)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAUPQGHNSRKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507551
Record name Methyl chloro(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433-52-3
Record name Methyl chloro(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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